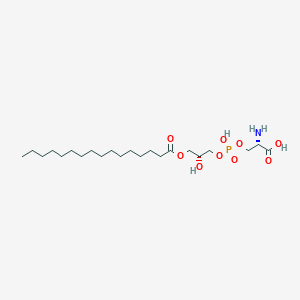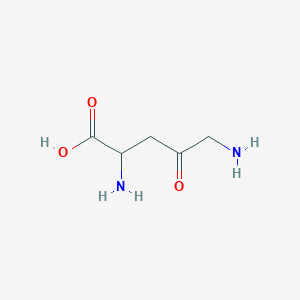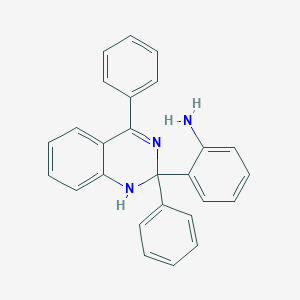
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline typically involves a multi-step process. One common method includes the condensation of isatoic anhydride with aromatic aldehydes and substituted aniline. This reaction is often catalyzed by a Brønsted amino acid ionic liquid, such as prolinium methane sulphonate, under solvent-free conditions . The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have been studied for their biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the Leishmania major pteridine reductase 1 protein, inhibiting the enzyme’s function and leading to the death of the parasite . The compound’s anticancer properties are believed to result from its ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: This compound shares a similar quinazoline core structure and exhibits comparable biological activities.
2-(4-Fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Another derivative with similar pharmacological properties.
Uniqueness
What sets 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .
属性
CAS 编号 |
114311-18-1 |
|---|---|
分子式 |
C26H21N3 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
2-(2,4-diphenyl-1H-quinazolin-2-yl)aniline |
InChI |
InChI=1S/C26H21N3/c27-23-17-9-8-16-22(23)26(20-13-5-2-6-14-20)28-24-18-10-7-15-21(24)25(29-26)19-11-3-1-4-12-19/h1-18,28H,27H2 |
InChI 键 |
GFSNUTFWRLWHDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(NC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


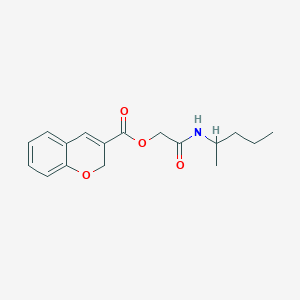
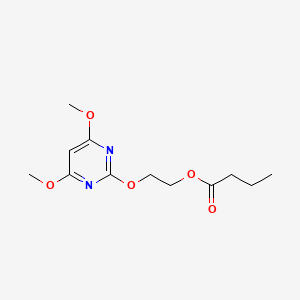
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
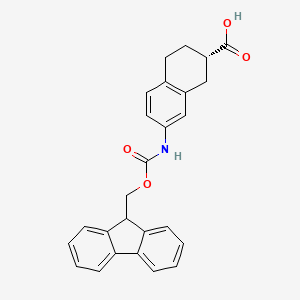

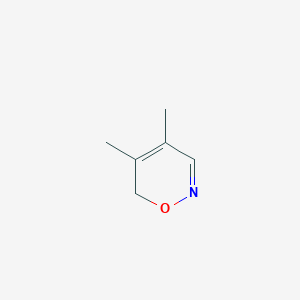
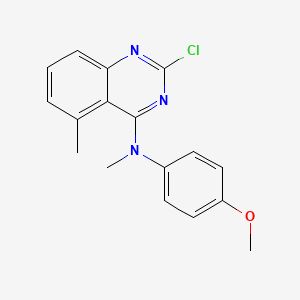

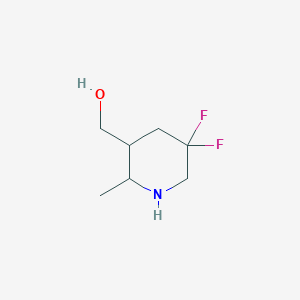
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
